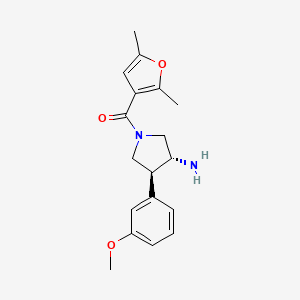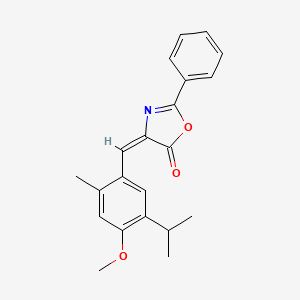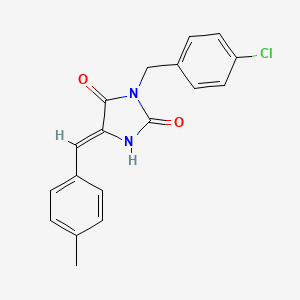![molecular formula C24H25N3O3 B5570559 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide and related compounds involves several steps, including the use of IR, 1H-NMR, and EI-MS spectral data for structural confirmation. Hussain et al. (2016) detailed the synthesis process, highlighting the enzyme inhibition activity against butyrylcholinesterase, which is a target for Alzheimer's disease treatment. Their work revealed that certain derivatives exhibited significant inhibitory effects, attributed to specific structural groups like the 4-ethylphenyl group (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been studied through various spectroscopic techniques, providing insights into their structural confirmation and activity potential. Abbasi et al. (2020) conducted a structural analysis of benzamide derivatives using 13C NMR, 1H NMR, IR, and EI-MS, confirming the proposed molecular structures and identifying compounds with considerable enzyme inhibition capabilities (Abbasi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and interaction of 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide with various enzymes, particularly those relevant to neurodegenerative diseases, have been a focus of research. Studies have shown that altering the chemical structure, such as introducing bulky moieties or specific substituents, can significantly enhance the compound's activity against target enzymes.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are crucial for their potential application in pharmacological settings. Xiao et al. (2022) explored the density functional theory (DFT) to study the molecular electrostatic potential and leading molecular orbital of related compounds, providing a theoretical basis for understanding their physical behavior (Xiao et al., 2022).
Chemical Properties Analysis
The chemical properties, including the reactivity and binding affinity of 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide derivatives towards specific biological targets, are integral to their potential therapeutic use. The compound's selectivity and potency as an enzyme inhibitor are key factors in its pharmacological evaluation. Research by Wei et al. (2000) into the design and pharmacological evaluation of similar compounds has contributed to a deeper understanding of their interactions with biological targets, emphasizing the importance of selectivity and affinity in therapeutic applications (Wei et al., 2000).
Scientific Research Applications
Alzheimer's Disease Research
A study by Hussain et al. (2016) synthesized a series of benzamides, including 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, as potential therapeutic agents for Alzheimer’s disease. These compounds showed inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer’s disease treatment.
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) and Sugimoto et al. (1992) in their respective studies here and here reported the synthesis of benzamide derivatives with anti-acetylcholinesterase activity. These compounds were evaluated for potential therapeutic applications in disorders like Alzheimer's.
Butyrylcholinesterase Inhibitors
Abbasi et al. (2020) here synthesized benzamide derivatives including 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide and evaluated them as inhibitors of butyrylcholinesterase, an enzyme associated with neurodegenerative diseases.
Antipsychotic Agents
Norman et al. (1996) here investigated substituted benzamides as potential atypical antipsychotic agents. Their study highlighted the role of benzamide derivatives in the development of new antipsychotic medications.
Antimicrobial Properties
Limban et al. (2011) here reported on the synthesis of benzamide derivatives and their antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains.
Analgesic Activities
Manoury et al. (1979) here conducted a study on benzamide derivatives, including their synthesis and evaluation for analgesic and anti-inflammatory properties.
Dopamine D(3) Receptor Ligands
Leopoldo et al. (2002) here explored benzamide derivatives as dopamine D(3) receptor ligands, contributing to the development of drugs targeting the dopaminergic system.
Antidepressant Metabolism
Hvenegaard et al. (2012) here investigated the metabolism of a novel antidepressant, involving the study of benzamide derivatives in the context of drug metabolism and disposition.
Anticancer Evaluation
Ravinaik et al. (2021) here designed and synthesized benzamide derivatives for evaluation against cancer cell lines, indicating the potential use of these compounds in cancer therapy.
Influenza Virus Activity
Hebishy et al. (2020) here synthesized novel benzamide-based compounds and tested their anti-influenza virus activities, contributing to antiviral drug research.
properties
IUPAC Name |
4-ethyl-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-18-5-7-19(8-6-18)23(28)25-20-9-11-21(12-10-20)26-13-15-27(16-14-26)24(29)22-4-3-17-30-22/h3-12,17H,2,13-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFUBBNSNFURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)


![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)


![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)